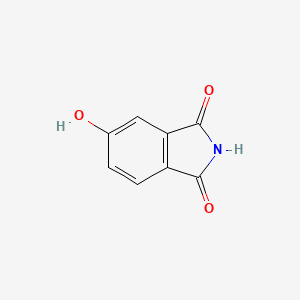
5-羟基异吲哚-1,3-二酮
概述
描述
5-Hydroxyisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. . These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a hydroxyl group at position 5.
科学研究应用
5-Hydroxyisoindoline-1,3-dione has a wide range of applications in scientific research:
作用机制
Target of Action
5-Hydroxyisoindoline-1,3-dione is a compound that has been found to modulate the dopamine receptor D3 . The dopamine receptor D3 plays a crucial role in the central nervous system and is involved in a variety of neurological processes, including mood regulation, reward, and addiction .
Mode of Action
It is known that it interacts with its target, the dopamine receptor d3, leading to changes in the receptor’s activity . This interaction can result in a variety of effects, depending on the specific context within the body.
Biochemical Pathways
The biochemical pathways affected by 5-Hydroxyisoindoline-1,3-dione are primarily those involving dopamine signaling . By modulating the activity of the dopamine receptor D3, this compound can influence the downstream effects of dopamine signaling, which include a wide range of neurological processes .
Pharmacokinetics
The compound’s interaction with the dopamine receptor d3 suggests that it is able to cross the blood-brain barrier and exert its effects within the central nervous system .
Result of Action
The molecular and cellular effects of 5-Hydroxyisoindoline-1,3-dione’s action are largely dependent on its modulation of the dopamine receptor D3 . By influencing the activity of this receptor, 5-Hydroxyisoindoline-1,3-dione can affect a variety of cellular processes, potentially leading to changes in mood, reward response, and other neurological functions .
Action Environment
The action, efficacy, and stability of 5-Hydroxyisoindoline-1,3-dione can be influenced by a variety of environmental factors. These may include the presence of other neurotransmitters, the specific cellular environment within the brain, and the overall health and physiological state of the individual
生化分析
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been tested on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .
Cellular Effects
5-Hydroxyisoindoline-1,3-dione has shown to have effects on various types of cells and cellular processes . It has been investigated against blood cancer using K562 and Raji cell lines . The compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 5-Hydroxyisoindoline-1,3-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The photoexcited 5-Hydroxyisoindoline-1,3-dione relaxes to its ground state via an efficient nonradiative process due to the presence of a minimum energy conical intersection between its first excited state and ground state .
Temporal Effects in Laboratory Settings
It has been synthesized using simple heating and relatively quick solventless reactions .
Dosage Effects in Animal Models
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is known that it interacts with various transporters or binding proteins .
Subcellular Localization
It is known that it interacts with various compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of phthalic anhydride with primary amines, followed by hydroxylation at the 5-position . Another method includes the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb, using isopropanol and water as solvents .
Industrial Production Methods
In industrial settings, the production of 5-Hydroxyisoindoline-1,3-dione often involves large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process .
化学反应分析
Types of Reactions
5-Hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to form hydroxyl groups, leading to the formation of diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: Lacks the hydroxyl group at the 5-position, making it less reactive in certain chemical reactions.
4-Hydroxyisoindoline-1,3-dione: Similar structure but with the hydroxyl group at the 4-position, leading to different reactivity and biological activity.
Uniqueness
5-Hydroxyisoindoline-1,3-dione is unique due to the presence of the hydroxyl group at the 5-position, which enhances its reactivity and potential biological activities. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
5-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXFINXXELODNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441664 | |
| Record name | 5-Hydroxyisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50727-06-5 | |
| Record name | 5-Hydroxyisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
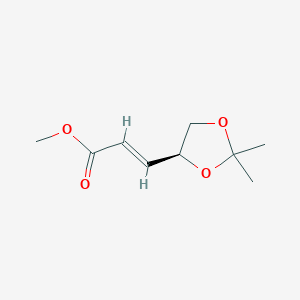

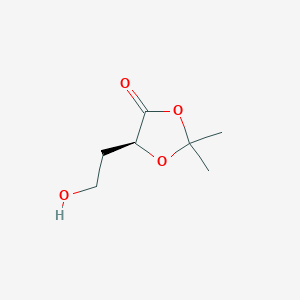
![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)
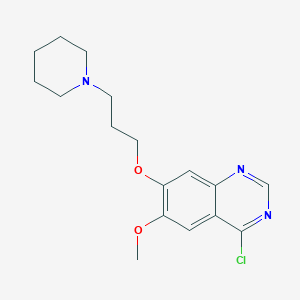

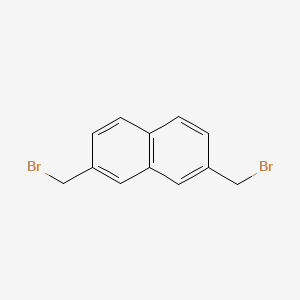
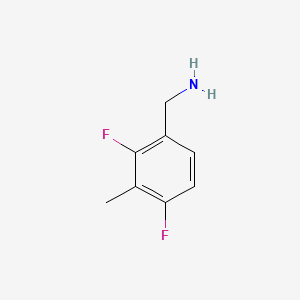

![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)

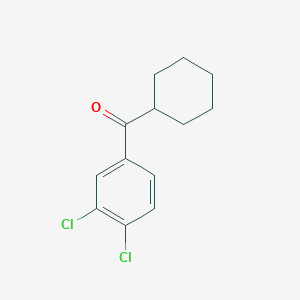
![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)
![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)
